2,2,3,3-Tetrafluoropentane

Description

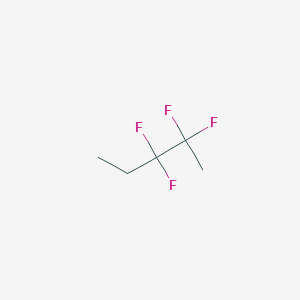

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4/c1-3-5(8,9)4(2,6)7/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYCWZUYEFVYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,3,3 Tetrafluoropentane

Established Synthetic Routes for Fluorinated Alkanes

Traditional methods for the synthesis of fluorinated alkanes have been well-documented and provide a foundation for the preparation of compounds like 2,2,3,3-tetrafluoropentane. These routes often involve direct fluorination, halogen exchange reactions, or radical addition processes.

Direct Fluorination Techniques and their Mechanistic Considerations

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). This method is characterized by its high exothermicity and the high reactivity of fluorine, which can lead to a lack of selectivity and even explosive reactions. The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the F-F bond to generate fluorine radicals. These radicals then abstract hydrogen atoms from the alkane, creating alkyl radicals which subsequently react with another molecule of F₂ to form the fluorinated product and another fluorine radical, thus propagating the chain.

Due to the aggressive nature of this reaction, controlled conditions are paramount. For the synthesis of a specific isomer like this compound from pentane (B18724), the reaction would need to be carefully managed to favor the desired product over a mixture of isomers and over-fluorinated products. Techniques to control direct fluorination include using highly diluted fluorine gas (often with an inert gas like nitrogen), low temperatures, and specialized reactors that allow for efficient heat dissipation. While direct fluorination of pentane would likely produce a complex mixture of fluorinated products, it remains a fundamental method for introducing fluorine into a hydrocarbon backbone.

Halogen Exchange Reactions for Introduction of Fluorine Atoms

Halogen exchange, particularly the Swarts reaction, is a more controlled and widely used method for the synthesis of fluoroalkanes. This reaction involves the treatment of a polychlorinated or polybrominated alkane with a metal fluoride (B91410), typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or chlorine. For the synthesis of this compound, a plausible precursor would be 2,2,3,3-tetrachloropentane.

The reaction mechanism involves the exchange of chlorine or bromine atoms with fluorine atoms. The antimony pentahalide acts as a catalyst, facilitating the transfer of fluoride ions from SbF₃ to the organic substrate. The reaction conditions, such as temperature and the ratio of reactants, can be optimized to achieve the desired degree of fluorination. This method offers significantly better selectivity compared to direct fluorination.

| Precursor | Reagents | Product | Reference |

| 2,2,3,3-Tetrachloropentane | SbF₃, SbCl₅ (cat.) | This compound | Inferred from general Swarts reaction principles |

| Various Polychloroalkanes | KF, CsF, or other metal fluorides | Corresponding Fluoroalkanes | acsgcipr.org |

Table 1: Illustrative Halogen Exchange Reactions for Fluorinated Alkane Synthesis

Radical Addition and Free-Radical Chain Propagation for Fluorocarbon Synthesis

The synthesis of fluorocarbons can also be achieved through the radical addition of fluorine-containing molecules across the double or triple bonds of unsaturated hydrocarbons. A potential route to this compound could involve the addition of a fluorinating agent to pent-2-ene or pent-2-yne. However, the direct addition of F₂ across a double bond is extremely exothermic and difficult to control, often leading to fragmentation of the molecule. libretexts.org

More controlled radical additions can be achieved using alternative fluorine sources or by initiating the reaction under specific conditions (e.g., photochemically or with a radical initiator). The reaction proceeds through a free-radical chain mechanism, similar to direct fluorination, involving initiation, propagation, and termination steps. For instance, the addition of a reagent that can deliver two fluorine atoms across the double bond of pent-2-ene would theoretically yield a difluoropentane, which could then be subjected to further fluorination. However, achieving the specific 2,2,3,3-tetrafluoro substitution pattern through this method would be challenging and likely result in a mixture of isomers.

Advanced Synthetic Approaches Applicable to this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for the introduction of fluorine into organic molecules. These approaches, including electrochemical and catalytic methods, offer potential for improved selectivity and milder reaction conditions.

Electrochemical Fluorination for Partially Fluorinated Compounds

Electrochemical fluorination (ECF), also known as the Simons process, is a powerful technique for producing highly fluorinated organic compounds. In this process, an organic substrate is electrolyzed in anhydrous hydrogen fluoride (HF). The organic compound is dissolved in HF, which serves as both the solvent and the fluorine source. A nickel anode is typically used, and upon the application of an electric potential, hydrogen atoms on the organic molecule are replaced by fluorine atoms.

For the synthesis of this compound, pentane or a partially chlorinated or fluorinated pentane derivative could be used as the starting material. The ECF process is known to be particularly effective for producing perfluorinated compounds, but by carefully controlling the reaction parameters such as voltage, current density, and reaction time, it is possible to obtain partially fluorinated products. The mechanism is complex and thought to involve high-valent nickel fluoride species formed on the anode surface, which then act as the fluorinating agent.

| Starting Material | Electrolyte | Anode | Potential Product |

| Pentane | Anhydrous HF | Nickel | This compound (among other isomers and degrees of fluorination) |

| 2,3-Dichloropentane | Anhydrous HF | Nickel | This compound |

Table 2: Potential Electrochemical Fluorination Routes

Catalytic Alkane Fluorination and Active Species Elucidation

Catalytic methods for the direct fluorination of alkanes represent a significant advancement in the field, offering the potential for high selectivity under milder conditions. These methods often employ transition metal catalysts that can activate C-H bonds and facilitate the introduction of fluorine from a suitable fluorine source.

While a specific catalytic system for the synthesis of this compound from pentane has not been explicitly detailed in readily available literature, research into catalytic alkane fluorination is an active area. For example, bifunctional catalysts, often consisting of a metal component (like platinum or palladium) on an acidic support (such as fluorinated alumina), are used for the hydroisomerization of alkanes, a process that involves C-H bond activation. doi.org Similar catalytic principles could be applied to fluorination.

The active species in these catalytic reactions are often highly reactive metal-fluoride or metal-oxo-fluoride intermediates. Elucidating the nature of these active species is crucial for designing more efficient and selective catalysts. The mechanism typically involves the activation of a C-H bond by the catalyst, followed by the transfer of a fluorine atom from the fluorine source to the alkyl intermediate. The choice of catalyst, fluorine source (e.g., N-fluorobenzenesulfonimide (NFSI), Selectfluor), and reaction conditions are critical for controlling the regioselectivity of the fluorination.

| Alkane Substrate | Catalyst System | Fluorine Source | Key Features |

| General Alkanes | Transition Metal Complexes (e.g., Pd, Pt) | Electrophilic Fluorinating Agents (e.g., NFSI, Selectfluor) | C-H bond activation, potential for regioselectivity |

| Pentane | Bifunctional catalyst (e.g., Pt/AlF₃) | HF (in hydroisomerization, adaptable for fluorination) | Involves carbenium ion intermediates on an acidic support |

Table 3: Overview of Catalytic Alkane Fluorination Concepts

Chemo- and Regioselective Synthesis of Fluorinated Pentane Derivatives

The chemo- and regioselective synthesis of fluorinated pentane derivatives, including this compound, requires methods that can introduce fluorine atoms at specific positions within the carbon skeleton without affecting other functional groups. While direct research on the synthesis of this compound is limited in publicly available literature, principles from the synthesis of other polyfluorinated alkanes can be applied to devise potential routes.

A common strategy for achieving regioselectivity is the fluorination of precursors with existing functional groups that direct the fluorinating agent to a specific site. For instance, the fluorination of a pentane derivative with carbonyl or hydroxyl groups at the C-2 and C-3 positions could serve as a viable pathway.

Hypothetical Synthetic Approach:

A plausible, though not explicitly documented, synthetic route could involve the following conceptual steps:

Preparation of a Diketo-precursor: Synthesis of pentane-2,3-dione from commercially available starting materials.

Deoxyfluorination: Treatment of pentane-2,3-dione with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). This step would replace the carbonyl oxygens with fluorine atoms.

The challenge in such an approach lies in controlling the reaction conditions to favor the formation of the desired tetrafluorinated product over partially fluorinated or rearrangement byproducts. The choice of fluorinating agent and solvent system would be critical in achieving high chemo- and regioselectivity.

| Reaction Step | Reagents and Conditions | Expected Outcome | Key Challenges |

| Precursor Synthesis | Oxidation of pent-2-en-3-ol | Pentane-2,3-dione | Control of oxidation to avoid side reactions. |

| Deoxyfluorination | DAST, anhydrous solvent, low temperature | This compound | Preventing elimination and rearrangement reactions. |

Investigating Alternative and Green Synthesis Pathways

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing environmentally benign and sustainable methods. This includes the use of less hazardous reagents, renewable starting materials, and catalytic processes that minimize waste.

For the synthesis of polyfluorinated compounds like this compound, green approaches could involve direct C-H fluorination, avoiding the need for pre-functionalized substrates and the associated synthetic steps. While still a developing area, photocatalysis and electrochemistry are showing promise for the selective fluorination of alkanes. These methods often operate under milder conditions and can utilize more benign fluorine sources.

Biocatalytic Transformations and Enzyme-Mediated Fluorination

Biocatalysis has emerged as a powerful tool for selective and sustainable chemical synthesis. nih.gov The use of enzymes to catalyze the formation of carbon-fluorine bonds is a particularly attractive green alternative to traditional chemical methods. nih.gov

While no specific enzyme has been reported for the direct synthesis of this compound, research into the fluorination of unactivated C-H bonds using enzymes offers a glimpse into future possibilities. Cytochrome P450 monooxygenases, for example, are known for their ability to selectively hydroxylate non-activated C-H bonds. nih.gov A chemoenzymatic strategy could leverage this capability, where a P450 enzyme first introduces hydroxyl groups at the C-2 and C-3 positions of a pentane backbone. These hydroxylated intermediates could then be subjected to a chemical deoxofluorination step. nih.gov

Conceptual Chemoenzymatic Pathway:

| Step | Catalyst/Reagent | Description | Potential Advantages |

| 1. Dihydroxylation | Engineered Cytochrome P450 | Regioselective hydroxylation of pentane at C-2 and C-3. | High selectivity under mild, aqueous conditions. |

| 2. Deoxofluorination | Non-hazardous fluorinating agent | Conversion of diol to tetrafluoro derivative. | Avoidance of harsh and corrosive traditional reagents. |

This table outlines a prospective biocatalytic route, highlighting the potential for greener synthesis, though it remains a theoretical application for this compound.

The development of "fluorinases," enzymes that can directly catalyze the formation of a C-F bond, is a major goal in fluorine biocatalysis. nih.gov While the substrate scope of known fluorinases is currently limited, protein engineering efforts are underway to expand their applicability to a wider range of organic molecules, which may one day include the direct, multi-fluorination of simple alkanes like pentane.

Theoretical and Computational Chemistry Studies on 2,2,3,3 Tetrafluoropentane

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wavefun.comiaea.orgaps.org By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational energies, thermochemical data, and other electronic properties with high accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for investigating the electronic structure of many-body systems, including molecules. wikipedia.org DFT calculations are widely used due to their favorable balance of computational cost and accuracy. wikipedia.orgq-chem.com The theory is based on using the electron density, a function of only three spatial coordinates, to determine the properties of a system. wikipedia.orgimperial.ac.uk

For 2,2,3,3-Tetrafluoropentane, DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set like 6-31G*, are used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths and angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. wisc.eduuit.no This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). wisc.eduuit.no The resulting harmonic vibrational frequencies are crucial for identifying the molecule's infrared (IR) spectrum and for calculating zero-point vibrational energy and other thermodynamic properties. arxiv.orgmdpi.com

Table 1: Representative DFT-Calculated Molecular Geometry Parameters for this compound

| Parameter | Atoms | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (central) | ~1.55 |

| C-C (terminal) | ~1.53 | |

| C-F | ~1.35 | |

| C-H | ~1.09 | |

| Bond Angle (°) | F-C-F | ~108.5 |

| C-C-C | ~112.0 | |

| H-C-H | ~109.0 |

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2900-3000 | C-H Stretching |

| 1350-1450 | CH₂/CH₃ Bending |

| 1000-1200 | C-F Stretching |

| 800-1000 | C-C Stretching |

| Below 800 | Skeletal Bending/Torsional Modes |

While DFT is highly efficient, ab initio ("from the beginning") methods provide a systematic pathway to achieving very high accuracy, albeit at a greater computational cost. austinpublishinggroup.com These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and composite methods like the Gaussian-n (Gn) theories, are not reliant on empirical parameterization. ucr.edu

High-accuracy composite methods are particularly valuable for determining thermochemical properties like the enthalpy of formation (ΔHf°), Gibbs free energy (ΔGf°), and atomization energies. ucr.edu These procedures involve a series of calculations at different levels of theory and with various basis sets, which are then extrapolated to approximate the exact solution to the Schrödinger equation. ucr.edu Such calculations are essential for creating benchmark data used in chemical engineering, reaction modeling, and validating more approximate computational methods.

Table 3: Thermochemical Properties Obtainable from High-Accuracy Ab Initio Calculations

| Property | Description |

|---|---|

| Electronic Energy (E₀) | The total electronic energy at 0 Kelvin. |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule in its ground state at 0 Kelvin. |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of the compound from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy during the formation of the compound from its constituent elements. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree Celsius. |

The conformational landscape can be explored by performing a potential energy surface (PES) scan. This involves systematically changing a specific dihedral angle (e.g., the C1-C2-C3-C4 angle) and calculating the molecule's energy at each step. This process reveals the low-energy staggered conformations (such as anti and gauche) and the high-energy eclipsed conformations. youtube.com The energy difference between the highest point (eclipsed) and the lowest point (staggered) on this profile defines the rotational barrier. youtube.commsu.edu For fluorinated alkanes, electrostatic interactions between the polar C-F bonds can significantly influence the relative stability of different conformers. msu.edunih.gov

Table 4: Representative Conformational Analysis of the Central C-C Bond in a Fluorinated Alkane

| Conformer | Dihedral Angle | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0 (Reference) | Lowest energy staggered conformation. |

| Gauche | ~60° | >0 | Higher energy staggered conformation. |

| Eclipsed | 0° | Highest | Highest energy eclipsed conformation, representing the rotational barrier. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of a large number of molecules. stanford.edunih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to view matter at the atomic scale.

MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms. nih.govsoton.ac.uk The accuracy of an MD simulation is entirely dependent on the quality of the force field used. Developing force fields for fluorinated alkanes presents unique challenges. The high electronegativity of fluorine atoms leads to strong partial charges and polar C-F bonds, requiring careful parameterization of electrostatic and van der Waals interactions.

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement) are often extended or refined for specific classes of molecules. nih.govresearchgate.netacs.org The refinement process typically involves fitting the force field parameters (e.g., partial charges, van der Waals radii, bond and angle constants) to reproduce experimental data (such as liquid density and heat of vaporization) or high-level quantum chemical calculations. acs.orgacs.org

Using a well-parameterized force field, MD simulations of this compound in the liquid phase can be performed to investigate its bulk properties. uq.edu.aunih.gov A simulation typically involves placing hundreds or thousands of molecules in a periodic box and simulating their movement over nanoseconds.

Analysis of the simulation trajectory can yield valuable information about the liquid's structure and dynamics. For example, radial distribution functions (RDFs) can be calculated to describe the local packing and arrangement of molecules around a central one. Dynamic properties such as the self-diffusion coefficient, which measures molecular mobility, and viscosity can also be computed. iastate.edumdpi.com These simulated properties provide a molecular-level understanding of the macroscopic behavior of liquid this compound.

Table 5: Properties Obtainable from MD Simulations of Liquid this compound

| Property | Description |

|---|---|

| Density | The mass per unit volume of the simulated liquid. |

| Radial Distribution Function (g(r)) | Describes the probability of finding another molecule at a certain distance from a reference molecule. |

| Self-Diffusion Coefficient | A measure of the translational mobility of molecules in the liquid. |

| Cohesive Energy Density | The energy required to separate molecules from each other, related to the heat of vaporization. mdpi.com |

Simulation of Interfacial Phenomena involving this compound

MD simulations of linear perfluoroalkanes and semifluorinated alkanes have consistently shown that the presence of fluorine atoms significantly influences the properties of the interface. A key finding from these simulations is the tendency of fluorinated alkane chains to exhibit a specific orientation at the liquid-vapor interface. The chain segments, on average, tend to align perpendicular to the surface, with the terminal -CF3 groups preferentially populating the outermost layer of the interface. This orientation is driven by the low surface energy of the fluorinated segments. For a molecule like this compound, it can be hypothesized that at a liquid-vapor interface, the molecule would orient itself to maximize the exposure of its fluorinated core while potentially minimizing the exposure of its terminal methyl groups.

The surface tension is a critical property of any liquid, and MD simulations have been employed to predict this for various fluorocarbons. Studies on perfluorinated alkanes have shown that all-atom force fields can predict surface tensions that are in good agreement with experimental data, particularly for shorter chains. researchgate.net The accuracy of these predictions is sensitive to the force field parameters used. For instance, different force fields may yield varying degrees of accuracy in predicting surface tension, with some overpredicting it by a small percentage. researchgate.net The surface tension of fluorinated compounds is generally low, a characteristic attributed to the weak intermolecular forces between fluorocarbon molecules. It is therefore expected that this compound would also exhibit a low surface tension.

Simulations of semifluorinated alkane-water interfaces have revealed an interesting phenomenon of hydrogen concentration enhancement in the interfacial region. acs.org This is in contrast to the fluorine enhancement observed at the semifluorinated-vapor interface. acs.org For a hypothetical interface between this compound and water, MD simulations would be crucial in determining the precise molecular orientation and the resulting interfacial tension. Based on simulations of similar molecules, it is anticipated that the fluorinated part of the molecule would tend to avoid contact with water, leading to specific orientational preferences at the interface.

Table 1: Key Findings from Molecular Dynamics Simulations of Interfacial Phenomena of Short-Chain Fluorinated Alkanes

| Property | General Findings from Simulations of Analogous Compounds | Inferred Behavior for this compound |

|---|---|---|

| Molecular Orientation at Liquid-Vapor Interface | Perpendicular orientation of chain segments with -CF3 groups at the surface. researchgate.net | The molecule would likely orient to expose its fluorinated core to the vapor phase. |

| Surface Tension | Generally low and can be predicted with reasonable accuracy by all-atom force fields. researchgate.net | Expected to have a low surface tension. |

| Interfacial Behavior with Water | Hydrogen enhancement at the interface for semifluorinated alkanes. acs.org | Specific orientations to minimize contact between the fluorinated core and water, influencing interfacial tension. |

Structure-Reactivity Relationships and Predictive Modeling

Correlation of Computational Data with Experimental Spectroscopic Observations

A powerful application of theoretical and computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental assignments. For fluorinated hydrocarbons, including what can be inferred for this compound, Density Functional Theory (DFT) is a commonly used method for calculating vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.

Numerous studies on perfluorocarbons and hydrochlorofluorocarbons have demonstrated a strong correlation between DFT-calculated and experimentally measured IR absorption spectra. reading.ac.uk Theoretical spectra determined using DFT methods have been shown to reproduce experimental absorption cross-sections to within 10%. reading.ac.uk Despite being computationally less demanding, DFT calculations have often been found to perform better than some ab initio methods for this purpose. reading.ac.uk

While a direct comparison for this compound is not available, the principles from related studies can be applied. A DFT calculation of the vibrational frequencies of this compound would likely yield a spectrum that, after appropriate scaling to account for systematic errors in the computational method, would show good agreement with an experimental IR spectrum. The C-F stretching vibrations in fluorinated hydrocarbons typically appear in a characteristic region of the IR spectrum, and their calculated positions can be a key point of comparison. Small discrepancies between calculated and experimental peak positions are expected and can be attributed to factors such as the phase of the sample (gas vs. liquid or solid) and the neglect of anharmonicity in the calculations. nih.gov

Table 2: Comparison of Computational Methods for Predicting Vibrational Spectra of Fluorinated Hydrocarbons

| Computational Method | Basis Set | General Accuracy | Key Considerations |

|---|---|---|---|

| Density Functional Theory (DFT) | e.g., B3LYP/6-31G(2df,p) | Typically within 10% of experimental absorption cross-sections. reading.ac.ukresearchgate.net | Computationally efficient; important to consider stable conformers for flexible molecules. researchgate.net |

| Ab initio Methods | Various | Can be accurate but often more computationally expensive than DFT. | May not always outperform DFT for spectral predictions. reading.ac.uk |

Predictive Models for Chemical Reactivity and Stability in Fluorinated Hydrocarbons

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for estimating the chemical reactivity and stability of compounds, including fluorinated hydrocarbons. These models are particularly useful when experimental data is scarce.

For fluorinated alkanes, a key aspect of their chemical reactivity is their reaction with hydroxyl (·OH) radicals in the atmosphere, which is a primary degradation pathway. The rate constants for these reactions (kOH) are crucial for assessing the atmospheric lifetime and global warming potential of these compounds. DFT calculations have been successfully used to predict the kOH of short-chain chlorinated paraffins, and similar approaches are applicable to hydrofluoroalkanes. nih.gov By calculating the energetics of the reaction pathway, it is possible to obtain theoretical kOH values that can be used to build and validate QSAR models. nih.gov

In the development of QSAR models for the reactivity of fluorinated alkanes, molecular descriptors that quantify structural and electronic features are correlated with the reactivity parameter (e.g., log(kOH)). For chlorinated alkanes, it has been found that log(kOH) negatively correlates with the percentage of halogen substitution. nih.gov A similar trend would be expected for fluorinated alkanes, where an increasing number of C-F bonds would generally lead to a decrease in reactivity towards ·OH radicals due to the high strength of the C-F bond.

Regarding the stability of fluorinated hydrocarbons, their thermal stability is a key property. The strong carbon-fluorine bond imparts high thermal stability to these compounds. mdpi.com Predictive models for thermal stability can be developed by correlating decomposition temperatures with molecular descriptors derived from computational chemistry. For instance, the bond dissociation energies (BDEs) of the C-C and C-H bonds in the molecule, which can be calculated using DFT, are likely to be important descriptors for predicting thermal stability. For this compound, the C-C bonds adjacent to the highly fluorinated carbons would be strengthened by the inductive effect of the fluorine atoms, suggesting a high thermal stability.

Table 3: Approaches to Predictive Modeling of Reactivity and Stability of Fluorinated Hydrocarbons

| Property | Modeling Approach | Key Molecular Descriptors | Application to this compound |

|---|---|---|---|

| Atmospheric Reactivity (kOH) | QSAR based on DFT calculations. nih.gov | Percentage of fluorine substitution, bond dissociation energies of C-H bonds. | A predictive model would likely show a low kOH value, indicating a long atmospheric lifetime. |

| Thermal Stability | Correlation with computed properties. | C-C and C-H bond dissociation energies. | Expected to have high thermal stability due to the strengthening effect of fluorine on the carbon skeleton. |

Environmental Behavior and Transformation of 2,2,3,3 Tetrafluoropentane Analogs

Environmental Occurrence and Distribution of Partially Fluorinated Alkanes

Partially fluorinated alkanes are anthropogenic compounds that have been detected in various environmental compartments. Their distribution is closely linked to their sources and the physical-chemical processes that govern their transport.

Identification of Anthropogenic Sources and Release Pathways

The vast majority of organofluorine compounds are man-made, with their release into the environment being a subject of increasing concern researchgate.net. A notable anthropogenic source of a specific class of partially fluorinated alkanes, semifluorinated n-alkanes (SFAs), is their use in ski waxes diva-portal.orgresearchgate.net. These compounds are added to waxes to improve glide properties by reducing friction nih.gov.

The primary release pathway from this source is the direct abrasion of the wax from skis onto snow during skiing activities diva-portal.org. Subsequent environmental distribution occurs during snowmelt, where SFAs, which have low water solubility, tend to sorb to particles and snow grain surfaces diva-portal.orgresearchgate.net. This leads to their deposition on the underlying soil surface after the snow has melted diva-portal.org. While direct deposition is a key pathway, volatilization of shorter-chain SFAs during snowmelt has also been suggested as a contributing factor to their distribution diva-portal.orgnih.gov. Other potential, more general sources for fluorinated compounds include industrial manufacturing facilities, the use of aqueous film-forming foam (AFFF), and waste management processes, which can act as sources for a wide array of per- and polyfluoroalkyl substances (PFAS) nsf.govoup.com.

Table 1: Anthropogenic Sources and Release Pathways of Partially Fluorinated Alkanes

| Source | Specific Compounds | Release Pathway |

|---|---|---|

| Ski Waxes | Semifluorinated n-alkanes (SFAs) | Direct abrasion onto snow; Release from melting snowpack; Volatilization. diva-portal.orgnih.gov |

| Fluorochemical Manufacturing | Polyfluorinated iodine alkanes (intermediates) | Atmospheric and soil release near facilities. nih.gov |

| Aqueous Film-Forming Foam (AFFF) | Potential source of precursor compounds | Use in firefighting and training exercises. nsf.gov |

Trace Analysis and Spatial Distribution in Environmental Compartments

Sensitive and selective analytical methods are required to detect the trace amounts of partially fluorinated alkanes in complex environmental matrices nih.gov. Gas chromatography coupled to electron capture negative ionization mass spectrometry (GC/ECNI-MS) has been successfully developed for the trace analysis of SFAs in snow, water, soil, and air diva-portal.org. This methodology provides low detection limits, enabling the quantification of these compounds at concentrations as low as nanograms per liter (ng L⁻¹) in water and picograms per gram (pg g⁻¹) in soil diva-portal.org.

Using these methods, SFAs have been detected and quantified for the first time in environmental samples from a ski area in Sweden diva-portal.org. Concentrations in snowmelt water were found to range from a few ng L⁻¹ up to 300 μg L⁻¹ nih.gov. In underlying soil, SFA concentrations reached up to 9 ng g⁻¹ dry weight nih.gov. A notable spatial distribution pattern was observed along a ski trail, where the total concentration of SFAs in snow decreased from the start to the finish line nih.gov. However, this trend was not observed in soil samples, which likely reflect a longer-term accumulation over an entire skiing season nih.gov. Comparison of chemical inventories in snow versus soil suggests that shorter-chain SFAs may be more prone to volatilization during the melting process diva-portal.orgnih.gov.

Advanced spectroscopic techniques are also being explored. For instance, fluorine K-edge X-ray absorption near-edge structure (XANES) spectroscopy has been applied to detect and speciate organofluorine compounds in solid samples like soil and sewage sludge without requiring extensive pre-treatment rsc.orgnih.gov. This can be combined with μ-XRF mapping to visualize the spatial distribution and identify hotspots of fluorinated contaminants on the surface of environmental samples rsc.org.

Biodegradation and Biotransformation Mechanisms

Despite the strength of the carbon-fluorine (C-F) bond, microbial degradation of some partially fluorinated alkanes has been observed, indicating that specialized microorganisms have evolved enzymatic machinery to cleave this bond rsc.org.

Microbial Degradation of Fluorinated Alkanes and Identification of Key Microorganisms

Research has identified specific bacteria capable of utilizing partially fluorinated alkanes as a sole source of carbon and energy. A key microorganism in this context is Pseudomonas sp. strain 273, an alkane-degrading bacterium that has demonstrated the unique ability to grow on terminally monofluorinated C7–C10 alkanes and 1,10-difluorodecane (B1670032) acs.orgnih.gov. In laboratory studies, this strain degraded these compounds within seven days, with a near-stoichiometric release of the fluorine as inorganic fluoride (B91410), indicating complete C-F bond cleavage acs.orgnih.gov.

Other microorganisms have been studied for their ability to transform more complex partially fluorinated compounds. For example, various fungi, including the wood-decaying fungus Phanerochaete chrysosporium and isolates from PFAS-contaminated sites, can biotransform 6:2 fluorotelomer alcohol (6:2 FTOH) researchgate.net. The biotransformation of fluorotelomer-based compounds has been observed across microbial systems, rats, and fish, though the specific pathways and resulting metabolites can differ nih.gov.

Table 2: Microbial Degradation of Partially Fluorinated Alkanes

| Microorganism | Substrate(s) | Key Findings |

|---|---|---|

| Pseudomonas sp. strain 273 | 1-Fluorodecane (B1670041), 1,10-Difluorodecane, C7-C10 monofluorinated alkanes | Utilizes compounds as sole carbon and energy source; Achieves >90% defluorination; Growth is strictly oxygen-dependent. acs.orgnih.gov |

| Phanerochaete chrysosporium | 6:2 Fluorotelomer alcohol (6:2 FTOH) | Removes ~50% of the compound in 28 days, forming polyfluorinated acids. researchgate.net |

| Gloeophyllum trabeum & other fungal isolates | 6:2 Fluorotelomer alcohol (6:2 FTOH) | Demonstrates similar degradation patterns to P. chrysosporium, yielding 5:3 acid as a major metabolite. researchgate.net |

Enzymatic Pathways and Role of Oxygenolytic Systems in C-F Bond Cleavage

The microbial degradation of fluorinated alkanes is an enzymatically driven process. The initial step in the aerobic degradation of these compounds is strictly oxygen-dependent acs.orgnih.gov. This points to the involvement of oxygenase enzymes, which introduce oxygen atoms into the alkane substrate, thereby activating it for further metabolism frontiersin.orgnih.gov. For Pseudomonas sp. strain 273, it is proposed that the degradation is initiated by an oxygenolytic enzyme system that attacks either the terminal methyl group or the fluoromethyl group of the alkane acs.orgnih.govosti.gov.

Alkane hydroxylases are a major class of oxygenases involved in the first step of aerobic alkane degradation ethz.ch. These enzymes, which include cytochrome P450 monooxygenases and integral-membrane non-heme iron enzymes, catalyze the hydroxylation of alkanes to form alcohols frontiersin.orgnih.gov. While the C-F bond is exceptionally strong, enzymatic cleavage is possible through various mechanisms catalyzed by enzymes such as hydrolases, lyases, and oxygenases rsc.orgnih.govumn.edu. In many cases, the biodegradation strategy involves metabolic activation, where enzymes attack a more reactive, non-fluorinated part of the molecule first mdpi.comnih.gov. This initial transformation can make a nearby C-F bond more susceptible to cleavage mdpi.com.

Formation of Fluorinated Intermediates and Metabolites

The biodegradation of partially fluorinated alkanes proceeds through the formation of various fluorinated intermediates. During the degradation of 1-fluorodecane and 1,10-difluorodecane by Pseudomonas sp. strain 273, fluorohexanoate was identified as a metabolic intermediate acs.orgnih.gov. The detection of this shorter-chain fluorinated fatty acid suggests that after the initial oxidative attack, the degradation pathway proceeds via β-oxidation, a common microbial pathway for metabolizing fatty acids osti.gov.

The biotransformation of more complex structures like fluorotelomer alcohols (FTOHs) yields a wider array of metabolites. Aerobic biodegradation of 8:2 FTOH by microbial cultures leads to the formation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), with the unsaturated acid being the predominant metabolite detected utoronto.ca. Ultimately, this pathway can lead to the formation of the highly persistent perfluorooctanoic acid (PFOA) utoronto.ca. Similarly, studies with rat hepatocytes have shown that FTOHs are metabolized into corresponding aldehydes, unsaturated aldehydes, and various poly- and perfluorinated acids nih.gov. Fungal biotransformation of 6:2 FTOH primarily yields 5:3 fluorotelomer carboxylic acid (5:3 FTCA), along with smaller amounts of perfluorinated carboxylic acids like perfluorohexanoic acid (PFHxA) researchgate.net.

Table 3: Metabolites from Biotransformation of Partially Fluorinated Alkanes

| Parent Compound | Organism / System | Identified Intermediates and Metabolites |

|---|---|---|

| 1-Fluorodecane (FD) | Pseudomonas sp. strain 273 | Fluorohexanoate. acs.orgnih.gov |

| 1,10-Difluorodecane (DFD) | Pseudomonas sp. strain 273 | Fluorodecanoate, Fluorooctanoate, Fluorohexanoate. osti.gov |

| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Microbial enrichment culture | 8:2 Fluorotelomer aldehyde (8:2 FTAL), 8:2 Fluorotelomer carboxylic acid (8:2 FTCA), 8:2 Fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), Perfluorooctanoic acid (PFOA). utoronto.ca |

| 6:2 Fluorotelomer alcohol (6:2 FTOH) | Fungi (e.g., P. chrysosporium) | 5:3 Fluorotelomer carboxylic acid (5:3 FTCA), Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA). researchgate.net |

Environmental Transport and Partitioning

The movement and distribution of 2,2,3,3-tetrafluoropentane analogs in the environment are governed by their physical properties, such as volatility and solubility, which influence how they partition between air, water, soil, and sediment.

Due to their high vapor pressure and low water solubility, HFCs like this compound readily partition from soil and water into the atmosphere. newclimateeconomy.neteia.org This process of volatilization is a key transport mechanism. Once in the atmosphere, these compounds can be transported over long distances, contributing to their global distribution. ccacoalition.org The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition from water to air.

Table 2: Physical Properties Influencing Environmental Transport of Selected HFCs and Analogous Compounds.

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (Pa at 25°C) | Henry's Law Constant (Pa m³/mol at 25°C) |

|---|---|---|---|---|

| n-Pentane | 72.15 | 36.1 | 68,900 | 123,000 |

| This compound | 144.11 | ~70-80 (estimated) | ~15,000 (estimated) | High (estimated) |

| HFC-32 (Difluoromethane) | 52.02 | -51.6 | 1,670,000 | 380 copernicus.orgresearchgate.net |

| HFC-134a (1,1,1,2-Tetrafluoroethane) | 102.03 | -26.3 | 666,100 | 1,100 |

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. For neutral organic compounds like this compound, sorption is primarily driven by partitioning into the organic carbon fraction of the solid matrix. This behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.comecetoc.org

A low Koc value indicates weak sorption, meaning the compound is less likely to bind to soil and sediment and is therefore more mobile in the subsurface environment. chemsafetypro.com HFCs generally have low octanol-water partition coefficients (Kow), which are used to estimate Koc. For instance, the estimated octanol-water partition coefficient (log Kow) for this compound is approximately 2.8. guidechem.com This suggests a low to moderate Koc value, indicating that the compound will not sorb strongly to soil or sediment. As a result, it is expected to readily leach from soil into groundwater and have limited retention in sediment, with the majority remaining in the aqueous phase or volatilizing. The sorption for such neutral compounds is generally not significantly influenced by soil pH. nih.gov

Advanced Research Applications of 2,2,3,3 Tetrafluoropentane in Chemical Science

2,2,3,3-Tetrafluoropentane as a Chemical Building Block in Organic Synthesis

The strategic placement of fluorine atoms in this compound suggests its utility as a versatile building block for the introduction of fluorinated moieties into more complex molecules. The presence of both C-F and C-H bonds allows for selective functionalization, a key aspect in modern synthetic chemistry.

One potential pathway for functionalization is the selective activation of its C-H bonds. Research into other hydrofluoroalkanes has demonstrated that C-H bonds can be targeted for reactions such as halogenation, nitration, or oxidation, leading to the formation of more complex fluorinated intermediates. For instance, the controlled radical bromination of a hydrofluoroalkane can introduce a bromine atom, which can then be substituted by a wide range of nucleophiles to introduce diverse functionalities.

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Brominated this compound |

| Dehydrofluorination | Strong base (e.g., t-BuOK) | Fluorinated alkene |

This table is illustrative and based on the known reactivity of analogous hydrofluoroalkanes.

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing this structural motif. The synthesis of these compounds often relies on the use of fluorinated building blocks that can be incorporated into a heterocyclic ring system.

This compound, after initial functionalization to introduce reactive groups, could be a valuable precursor for synthesizing fluorinated heterocycles. For example, if converted to a diketone or a related derivative, it could undergo condensation reactions with hydrazines, ureas, or other binucleophiles to form a variety of five- or six-membered heterocyclic rings. The presence of the tetrafluorinated ethyl group would impart unique electronic properties and conformational constraints on the resulting heterocycle.

Exploration in Materials Science and Engineering

The unique properties of fluorinated compounds, such as high thermal stability, chemical inertness, and low surface energy, make them highly desirable for applications in materials science.

While short-chain alkanes are not direct monomers for polymerization, derivatives of this compound could serve as important intermediates in the synthesis of fluorinated polymers. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the tetrafluoropentane backbone would yield a novel fluorinated monomer.

The polymerization of such a monomer, or its copolymerization with other monomers (both fluorinated and non-fluorinated), could lead to the development of new polymers with tailored properties. The bulky and fluorinated side chain derived from this compound would be expected to influence the polymer's glass transition temperature, solubility, and surface properties. Fluoropolymers are known for their use in a wide array of applications, from high-performance elastomers to weather-resistant coatings.

Hydrofluoroalkanes and hydrofluoroethers are increasingly being explored as environmentally preferable alternatives to older solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). These fluorinated solvents offer unique properties such as low surface tension, non-flammability, and tunable solvency, making them suitable for specialized applications.

This compound, with its balance of fluorine and hydrogen atoms, could potentially be used as a specialized solvent or co-solvent in fluorocarbon chemistry. Its partial polarity and ability to engage in hydrogen bonding might allow it to dissolve specific fluorinated reagents or polymers that are insoluble in more common organic solvents. Furthermore, its chemical inertness under many reaction conditions would be an advantageous property for a reaction medium.

Table 2: Comparative Properties of Potential Fluorinated Solvents

| Compound | Boiling Point (°C) | Ozone Depletion Potential | Global Warming Potential |

|---|---|---|---|

| 1,1,1,2-Tetrafluoroethane | -26.3 | 0 | 1430 |

| 1,1,1,3,3-Pentafluoropropane | 15 | 0 | 830 |

| This compound (estimated) | ~50-70 | 0 | Low to moderate |

Data for this compound is estimated based on trends for similar hydrofluoroalkanes.

Fundamental Studies in Fluorine Chemistry

The study of simple fluorinated molecules like this compound can provide valuable insights into the fundamental principles of fluorine chemistry. The interactions between fluorine atoms and adjacent chemical bonds, as well as the influence of fluorine on molecular conformation and reactivity, are areas of active research.

Understanding the reactivity of the C-H bonds in this compound, for instance, can contribute to the broader knowledge of how fluorine substitution affects bond dissociation energies and the susceptibility of these bonds to radical or oxidative cleavage. Such fundamental knowledge is crucial for the rational design of new fluorination reactions and the development of novel fluorinated molecules with desired properties. The specific stereoelectronic effects arising from the vicinal difluoro groups on adjacent carbons in the this compound backbone would be of particular interest to physical organic chemists studying the intricate nature of organofluorine compounds.

Investigation of Carbon-Fluorine Bond Properties and Reactivity

Table 1: General Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~290 |

| C-I | ~220 |

The reactivity of this compound is expected to be low under normal conditions due to the strength of the C-F bonds. However, research could explore its behavior under more extreme conditions, such as high temperatures or in the presence of highly reactive reagents, to probe the limits of its stability and investigate potential decomposition pathways.

Understanding Intermolecular Forces and Phase Behavior in Fluorinated Systems

The physical properties of a substance, including its boiling point, melting point, and solubility, are dictated by the nature and strength of its intermolecular forces. For this compound, the primary intermolecular forces at play would be dipole-dipole interactions and London dispersion forces.

London dispersion forces, which arise from temporary fluctuations in electron distribution, are also present and their strength increases with the size and surface area of the molecule. Investigating the phase behavior of this compound would involve experimentally determining its boiling and melting points and studying its solubility in various solvents.

Computational studies, such as molecular dynamics simulations, could provide valuable insights into the microscopic interactions governing the phase behavior of this compound. These simulations can model how individual molecules interact and arrange themselves in the liquid and solid states, offering a deeper understanding of the structure-property relationships in this fluorinated system. While specific studies on this compound are not found, research on similar small fluorinated molecules provides a framework for what could be expected.

Table 2: Comparison of Intermolecular Forces

| Type of Force | Relative Strength | Present in this compound? |

| Ion-Dipole | Strong | No |

| Hydrogen Bonding | Moderate to Strong | No |

| Dipole-Dipole | Moderate | Yes |

| London Dispersion | Weak to Moderate | Yes |

This table provides a general comparison of intermolecular forces.

Further research is necessary to fully elucidate the specific properties and potential applications of this compound in chemical science.

Future Research Directions and Emerging Trends for 2,2,3,3 Tetrafluoropentane

Development of Sustainable and Atom-Economical Synthetic Methodologies

Future research into the synthesis of 2,2,3,3-Tetrafluoropentane will undoubtedly be guided by the principles of green chemistry, with a strong emphasis on developing sustainable and atom-economical methods. Traditional fluorination processes often involve harsh reagents and can generate significant waste. The drive towards more environmentally benign synthetic routes is a critical trend in modern chemistry. researchgate.netfrontiersin.org

A primary goal will be to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. wikipedia.orgskpharmteco.comwordpress.com For a compound like this compound, this would involve exploring catalytic methods that minimize byproduct formation. Research could focus on direct C-H fluorination of a suitable pentane (B18724) backbone or the hydrofluorination of a corresponding unsaturated precursor. These approaches, if successful, would represent a significant improvement over classical methods that may involve multiple steps and the use of stoichiometric fluorinating agents.

The table below illustrates a comparative analysis of potential synthetic routes that future research could explore, focusing on metrics central to green chemistry.

| Potential Synthetic Route | Key Research Objective | Potential Catalyst System | Theoretical Atom Economy (%) | Anticipated Challenges |

| Direct C-H Fluorination of n-Pentane | Achieve high regioselectivity for the 2,2,3,3-positions. | Transition-metal catalysts (e.g., Pd, Ru), photoredox catalysis. | High (dependent on fluorine source) | Controlling selectivity, catalyst stability, C-F bond formation on adjacent carbons. |

| Hydrofluorination of Pent-2-yne | Stereoselective addition of HF across the triple bond. | Lewis acidic catalysts, phase-transfer catalysts. | 100% | Catalyst deactivation, control of competing side reactions, handling of HF. |

| Fluoride (B91410) Exchange on 2,2,3,3-Tetrachloropentane | Efficient and complete exchange of chlorine for fluorine. | Metal fluorides (e.g., KF, SbF3) with phase-transfer catalysts. | Moderate (dependent on chlorine source) | Stoichiometric waste generation (metal chlorides), harsh reaction conditions. |

Integration of Artificial Intelligence and Machine Learning in Fluorocarbon Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials and chemical research, and this compound is no exception. nih.gov These computational tools can significantly accelerate the discovery and optimization of chemical processes and the prediction of molecular properties, often at a fraction of the time and cost of traditional experimental approaches. research.googleresearchgate.net

For this compound, ML models could be trained on existing data from other hydrofluorocarbons to predict a range of properties, including boiling point, vapor pressure, viscosity, and environmental fate indicators such as Global Warming Potential (GWP) and atmospheric lifetime. rsc.orgacs.org Such predictions can help to prioritize experimental work and guide the search for potential applications. Furthermore, AI can be employed to design and optimize the sustainable synthetic routes discussed in the previous section by identifying novel catalyst structures and predicting reaction outcomes under various conditions.

The following table outlines potential applications of AI/ML in the study of this compound.

| AI/ML Application Area | Specific Research Goal | Required Input Data | Potential Impact |

| Property Prediction | Accurately estimate key physical, chemical, and environmental properties. | Molecular structure (SMILES, InChI), quantum chemical descriptors, experimental data from related fluorocarbons. | Rapid screening for potential applications and environmental impact assessment. |

| Synthesis Route Optimization | Identify optimal reaction conditions (temperature, pressure, catalyst) for sustainable synthesis. | Reaction networks, kinetic data, catalyst structural information, experimental yields from related reactions. | Accelerated development of efficient and green manufacturing processes. |

| Novel Catalyst Design | Discover new catalyst candidates for selective fluorination or C-F bond activation. | Known catalyst structures and performance data, descriptors of catalyst active sites. | Breakthroughs in catalytic efficiency and selectivity for fluorocarbon synthesis. |

Advanced In-Situ Spectroscopic Techniques for Monitoring Reactions and Transformations

A deep understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques are powerful tools that allow researchers to monitor chemical reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. acs.org

Future studies on the synthesis of this compound should employ techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. asahilab.co.jpresearchgate.netyoutube.com For example, during a hydrofluorination reaction, in-situ FTIR could be used to track the disappearance of the C=C or C≡C bond of the precursor and the appearance of C-F bonds. Similarly, 19F NMR is particularly well-suited for studying fluorination reactions, as it can provide detailed information about the formation of different fluorinated species in the reaction mixture. asahilab.co.jpresearchgate.net This level of detail is essential for understanding reaction pathways and identifying potential side reactions, which in turn informs the optimization of reaction conditions for higher yield and selectivity.

Elucidation of Complex Environmental Transformation Pathways and Products

The environmental fate of hydrofluorocarbons is a critical area of research due to their potential contribution to global warming. ccacoalition.orgclimatechangewriters.com While saturated hydrofluoroalkanes like this compound are expected to be relatively inert in the troposphere, their long-term atmospheric behavior and potential degradation pathways need to be thoroughly investigated. Saturated fluorocarbons are generally unreactive, a property attributed to the strength of the C-F bond. quora.comquora.com

Future research will need to focus on determining the atmospheric lifetime of this compound and identifying its primary degradation products. This will likely involve sophisticated atmospheric simulation chambers and computational modeling. While direct microbial degradation in soil and water is expected to be slow for such a recalcitrant molecule, studies exploring potential biotransformation under various environmental conditions would be necessary for a complete environmental risk assessment. acs.orgresearchgate.net Understanding these pathways is essential for accurately quantifying the environmental impact of this compound.

Exploration of Unconventional Chemical Reactivity and Catalytic Roles

While the C-F bond is known for its strength and stability, the field of C-F bond activation is a rapidly developing area of chemistry. nih.gov Future research could explore the unconventional reactivity of this compound, particularly its potential as a building block in synthetic chemistry through selective C-F or C-H bond activation. u-tokyo.ac.jpethernet.edu.etrsc.org

The presence of multiple fluorine atoms in this compound significantly influences the reactivity of the adjacent C-H bonds. Research into the selective functionalization of these C-H bonds could open up new avenues for the synthesis of more complex organofluorine compounds. princeton.educaltech.edu Additionally, investigating the catalytic activation of the C-F bonds in this compound, although challenging, could lead to novel defluorination or functionalization strategies, potentially enabling its use in fluoropolymer recycling or as a fluorinating agent itself under specific catalytic conditions.

Q & A

Basic Research Questions

Q. What experimental design principles are critical for optimizing the synthesis of 2,2,3,3-tetrafluoropentane?

- Methodological Answer : Use factorial design to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^k factorial design can identify interactions between fluorination efficiency and steric hindrance in pentane derivatives. Pre-experimental screening (e.g., via DFT calculations) can narrow variable ranges . Coupling with AI-driven process simulation tools (e.g., COMSOL Multiphysics) allows real-time adjustments to reaction conditions .

Q. How can researchers validate thermodynamic properties (e.g., boiling point, vapor pressure) of this compound given sparse literature data?

- Methodological Answer : Cross-reference experimental measurements (e.g., gas chromatography-mass spectrometry) with predictive models like the Joback method for fluorinated alkanes. Validate against analogous compounds (e.g., 2,2,4-trimethylpentane, which has well-documented bp = 98–99°C ). Use NIST-standardized protocols for uncertainty quantification in thermodynamic data .

Q. What analytical techniques are recommended for characterizing fluorinated positional isomers in this compound?

- Methodological Answer : Employ ¹⁹F NMR spectroscopy to resolve fluorine environments, supplemented by GC×GC-TOFMS for isomer separation. Compare fragmentation patterns with databases (e.g., PubChem) for structural confirmation . For trace impurities, use isotope dilution mass spectrometry with deuterated internal standards (e.g., trimethylphenol-d₁₁ ).

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in radical-mediated reactions be resolved?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish between C–H and C–F bond cleavage pathways. Use computational modeling (e.g., DFT or AIMD) to map transition states and compare with experimental activation energies. Cross-validate findings using fluorinated cyclopentene analogs (e.g., hexafluorocyclopentene derivatives ). Link results to broader radical stability theories .

Q. What strategies address discrepancies in environmental persistence studies of this compound?

- Methodological Answer : Apply tiered testing frameworks:

Lab-scale : Measure hydrolysis rates under controlled pH/temperature.

Field simulations : Use soil column experiments with isotopic tracers (e.g., ¹⁴C-labeled analogs).

Computational : Predict degradation pathways via EPI Suite or SPARC.

Reconcile contradictions by contextualizing data within fluorocarbon degradation models (e.g., comparing with HFO-1234yf persistence profiles ).

Q. How can mechanistic studies differentiate between electrophilic and nucleophilic fluorination pathways in this compound synthesis?

- Methodological Answer : Use in situ spectroscopic monitoring (e.g., FTIR or Raman) to track intermediate formation. Isotopic labeling (¹⁸O or ²H) can elucidate solvent or catalyst roles. Compare with thiophene-based fluorination mechanisms, where hexafluorocyclopentene derivatives exhibit similar stereoelectronic effects . Validate hypotheses using kinetic profiling and Hammett plots .

Data Management & Theoretical Frameworks

Q. How should researchers handle incomplete or contradictory toxicity data for this compound?

- Methodological Answer : Perform read-across analyses using structurally similar compounds (e.g., 1,2,3-trichloropropane toxicity profiles ). Apply OECD QSAR Toolbox for hazard prediction. Prioritize in vitro assays (e.g., Ames test or zebrafish embryo toxicity) to fill data gaps while adhering to ethical guidelines .

Q. What database strategies ensure comprehensive retrieval of fluorinated alkane research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.